1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea
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Overview
Description
1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to have antibacterial properties
Mode of Action
It is known that benzothiazoles, a core structure in this compound, often interact with their targets by forming covalent bonds, disrupting the normal function of the target . The exact mode of action for this specific compound would require further investigation.
Biochemical Pathways
Benzothiazoles are known to interact with various biochemical pathways, often leading to the inhibition of essential enzymes or disruption of critical biological processes
Pharmacokinetics
Similar compounds have been found in the liver of rattus norvegicus (rat species), suggesting potential metabolic processing in the liver .
Result of Action
Given the antibacterial properties of similar compounds , it can be inferred that this compound may lead to the death of bacterial cells or inhibition of their growth
Preparation Methods
The synthesis of 1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines.
Scientific Research Applications
1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea has been studied for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating diseases such as tuberculosis and cancer due to its biological activity.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol and N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-methylphenyl)acetamide. Compared to these compounds, 1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea may exhibit unique biological activities and chemical properties due to its specific structural features.
Properties
IUPAC Name |
1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-methylphenyl)sulfonylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c1-14-3-10-18(11-4-14)30(27,28)25-22(26)23-17-8-6-16(7-9-17)21-24-19-12-5-15(2)13-20(19)29-21/h3-13H,1-2H3,(H2,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCUKMQNODVWST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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